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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-ol

Cat. No.: B1361494

Technical Guide to 3-(2-Chlorophenyl)propan-1-
ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral
properties of 3-(2-Chlorophenyl)propan-1-ol, a key intermediate in various synthetic
applications. This guide includes detailed data, experimental protocols, and safety information
to support its use in research and development.

Compound Identification and Properties

3-(2-Chlorophenyl)propan-1-ol is an organochlorine compound featuring a propan-1-ol chain
attached to a 2-chlorophenyl group. Its structure lends itself to further functionalization, making
it a valuable building block in the synthesis of more complex molecules, including
pharmaceutical agents.

Physical and Chemical Properties

The key physical and chemical properties of 3-(2-Chlorophenyl)propan-1-ol are summarized
in the table below for easy reference.
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Property Value Source(s)

Molecular Formula CoH11CIO

Molecular Weight 170.63 g/mol

CAS Number 6282-87-7

Appearance Colorless to light yellow liquid [1]

N ) 87-88 °C at 0.2 mmHg (0.2

Boiling Point [1112]
Torr)

Density 1.151 g/cm3 (predicted)

Flash Point 117.5 °C (predicted) [3]

Storage Temperature Room Temperature [2]

XLogP3-AA 25

Chemical ldentifiers

Identifier Type Value Source(s)

IUPAC Name 3-(2-chlorophenyl)propan-1-ol

SMILES C1=CC=C(C(=C1)ccco)Cl [4]
InChl=1S/C9H11CIO/c10-9-6-

InChl 2-1-4-8(9)5-3-7-11/h1-
2,4,6,11H,3,5,7H2
RROVHEOLZYPASG-

InChlKey

UHFFFAOYSA-N

Spectral Data (Predicted)

While a fully analyzed spectrum for 3-(2-Chlorophenyl)propan-1-ol is not readily available in

the cited literature, the expected spectral characteristics can be predicted based on its

structure and data from analogous compounds.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic
and aliphatic protons.

Aromatic Protons (Ar-H): Multiplets in the range of & 7.1-7.4 ppm, corresponding to the four
protons on the substituted benzene ring.

o Methylene Protons (-CH2-OH): A triplet at approximately & 3.7 ppm, coupled to the adjacent
methylene group.

o Methylene Protons (Ar-CHz-): A triplet around 6 2.8 ppm, coupled to the adjacent methylene
group.

o Methylene Protons (-CH2-CHz2-CH2-): A multiplet (likely a pentet or sextet) around & 1.9 ppm,
coupled to the two adjacent methylene groups.

o Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on
concentration and solvent. This peak will disappear upon D20 exchange.

3C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals.

e Aromatic Carbons: Six signals in the & 125-140 ppm region. The carbon bearing the chlorine
atom (C-CI) will be shifted downfield.

o Carbonyl-adjacent Carbon (-CH2-OH): A signal around & 60-65 ppm.

 Aliphatic Carbons (-CH2-): Two signals in the d 30-40 ppm range for the other two methylene
carbons in the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic
groups.
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e O-H Stretch: A strong, broad band in the region of 3200-3600 cm~1, characteristic of an
alcohol's hydrogen-bonded hydroxyl group.[5]

e C-H Stretch (Aromatic): Peaks just above 3000 cm—1.

e C-H Stretch (Aliphatic): Strong peaks just below 3000 cm~1 (~2850-2960 cm~1).[5]

e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

e C-O Stretch: A strong band in the 1050-1150 cm~1 region, indicative of a primary alcohol.[5]
e C-CI Stretch: A band in the fingerprint region, typically around 750 cm~1,
Experimental Protocols

Synthesis of 3-(2-Chlorophenyl)propan-1-ol

A plausible and common method for the synthesis of 3-(2-Chlorophenyl)propan-1-ol is the
reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propionic acid. This precursor
can be synthesized from 2-chlorobenzaldehyde.[6]

Step 1: Synthesis of 3-(2-Chlorophenyl)propionic Acid
This procedure is adapted from a method for synthesizing the target precursor.[6]

o Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser,
and thermometer, add 85% formic acid (8 mL, 180 mmol).

o Base Addition: Cool the solution to 5°C. Slowly add triethylamine (2.7 mL, 27 mmol)
dropwise, ensuring the reaction temperature remains below 10°C.

o Reactant Addition: Add 2-chlorobenzaldehyde and cyclic (sub)isopropyl malonate to the
flask.

o Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture, acidify, and filter the precipitate. The
crude product can be purified by recrystallization from chloroform and petroleum ether to
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yield 3-(2-chlorophenyl)propionic acid.[6]
Step 2: Reduction to 3-(2-Chlorophenyl)propan-1-ol

This is a generalized procedure for the reduction of a carboxylic acid to a primary alcohol using
a strong reducing agent like lithium aluminum hydride (LiAIHa4).

e Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlHa4 in
anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel
and a reflux condenser.

o Acid Addition: Dissolve 3-(2-chlorophenyl)propionic acid in anhydrous THF and add it
dropwise to the LiAlH4 suspension at 0°C with stirring.

» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then gently heat to reflux for several hours until the reaction is complete (monitored by TLC
or GC).

» Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the
sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide
solution, and then more water.

o Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or
diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude 3-(2-Chlorophenyl)propan-1-ol.

« Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel.

Logical Workflow: Synthesis Pathway

The logical flow from starting materials to the final product is illustrated below.
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Caption: Synthesis pathway for 3-(2-Chlorophenyl)propan-1-ol.

Safety and Handling

3-(2-Chlorophenyl)propan-1-ol is classified as a hazardous substance. Appropriate safety
precautions must be taken during handling and storage.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.
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Category Information
Signal Word Warning
Pictogram GHSO07 (Exclamation Mark)

H315: Causes skin irritation.H319: Causes
Hazard Statements serious eye irritation.H335: May cause
respiratory irritation.

P261, P264, P271, P280, P302+P352,
P304+P340, P305+P351+P338, P319, P321,
P332+P317, P337+P317, P362+P364,
P403+P233, P405, P501

Precautionary Statements

Handling Recommendations

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

o Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with
an organic vapor cartridge.

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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